
2-(2-Chloropyridin-4-yloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloropyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloropyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-chloropyridine with chloroacetic acid in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloropyridine+chloroacetic acid→2-((2-Chloropyridin-4-yl)oxy)acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloropyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-((2-Chloropyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-Chloropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chloropyridin-2-yl)oxy)acetic acid: A similar compound with the chlorine atom at a different position on the pyridine ring.
4-Acetyl-2-chloropyridine: Another related compound with an acetyl group instead of the acetic acid moiety.
Uniqueness
2-((2-Chloropyridin-4-yl)oxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the chlorine atom and the acetic acid group makes it particularly useful in certain synthetic and biological applications.
This detailed article provides a comprehensive overview of 2-((2-Chloropyridin-4-yl)oxy)acetic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
VCYOWGCCCOSNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


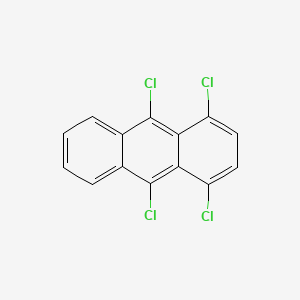
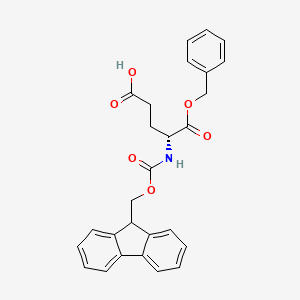


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
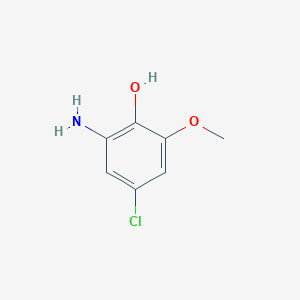
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
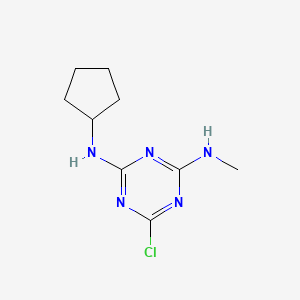

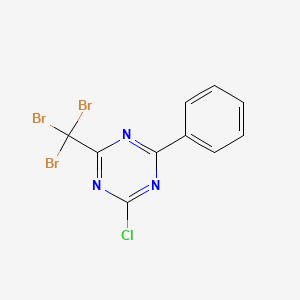
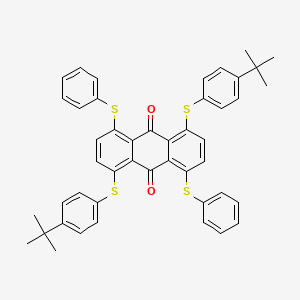
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
